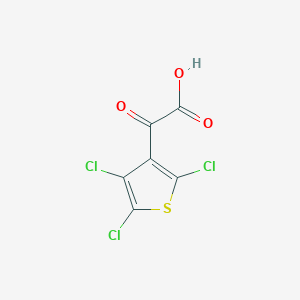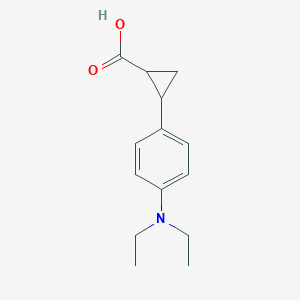
2-(4-(Diethylamino)phenyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Diethylamino)phenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C14H19NO2 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with a diethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Diethylamino)phenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-(Diethylamino)benzaldehyde with diazoacetate in the presence of a catalyst such as rhodium or copper to form the cyclopropane ring. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(Diethylamino)phenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nitric acid for nitration, halogens for halogenation, typically in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Applications De Recherche Scientifique
2-(4-(Diethylamino)phenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(4-(Diethylamino)phenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors or enzymes, potentially modulating their activity. The cyclopropane ring may also contribute to the compound’s stability and reactivity, influencing its overall biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-(Dimethylamino)phenyl)cyclopropane-1-carboxylic acid
- 2-(4-(Methoxy)phenyl)cyclopropane-1-carboxylic acid
- 2-(4-(Ethylamino)phenyl)cyclopropane-1-carboxylic acid
Uniqueness
2-(4-(Diethylamino)phenyl)cyclopropane-1-carboxylic acid is unique due to the presence of the diethylamino group, which can enhance its lipophilicity and potentially improve its interaction with biological targets. The cyclopropane ring also imparts rigidity to the molecule, which can influence its reactivity and stability compared to similar compounds.
Propriétés
Formule moléculaire |
C14H19NO2 |
|---|---|
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
2-[4-(diethylamino)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H19NO2/c1-3-15(4-2)11-7-5-10(6-8-11)12-9-13(12)14(16)17/h5-8,12-13H,3-4,9H2,1-2H3,(H,16,17) |
Clé InChI |
NJIHMBLXLQEENL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C2CC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


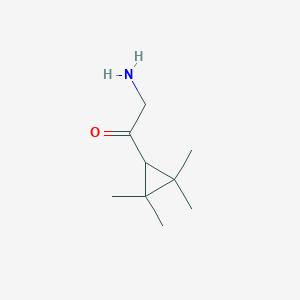

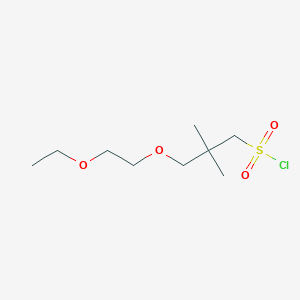

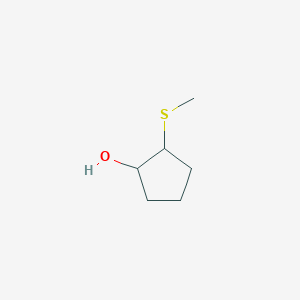
![1',3'-Dihydrospiro[cyclohexane-1,2'-inden]-3'-one](/img/structure/B15309871.png)
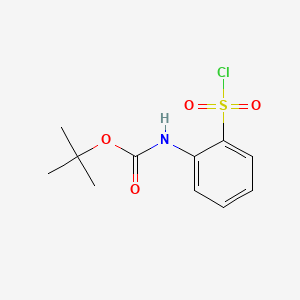
![Tert-butyl2-methyl-8-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B15309884.png)
